N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide

Anticancer Cytotoxicity MCF-7

N-(4-Bromophenyl)-5-methylisoxazole-3-carboxamide (CAS 912781-99-8) is a synthetic small-molecule isoxazole-3-carboxamide with molecular formula C₁₁H₉BrN₂O₂ and molecular weight 281.11 g/mol. The compound features a 5-methylisoxazole-3-carboxamide core coupled to a para-bromophenyl aniline moiety, a halogenation pattern that confers distinct electronic and steric properties relative to other 4-halophenyl or regioisomeric analogs.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B4433506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-5-methylisoxazole-3-carboxamide
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15)
InChIKeyACCWZDOPNPJDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-5-methylisoxazole-3-carboxamide: Procurement-Relevant Structural and Physicochemical Baseline


N-(4-Bromophenyl)-5-methylisoxazole-3-carboxamide (CAS 912781-99-8) is a synthetic small-molecule isoxazole-3-carboxamide with molecular formula C₁₁H₉BrN₂O₂ and molecular weight 281.11 g/mol . The compound features a 5-methylisoxazole-3-carboxamide core coupled to a para-bromophenyl aniline moiety, a halogenation pattern that confers distinct electronic and steric properties relative to other 4-halophenyl or regioisomeric analogs . It is commercially available as a research-grade building block (typically ≥98% purity) from multiple suppliers, with documented storage at 2–8°C under dry, sealed conditions .

Why N-(4-Bromophenyl)-5-methylisoxazole-3-carboxamide Cannot Be Replaced by a Generic In-Class Analog Without Quantitative Justification


Isoxazole carboxamides are not functionally interchangeable; even minor halogen substitutions can redirect biological target engagement and potency. The para-bromine in N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide is not merely a placeholder—its atomic radius (1.85 Å), polarizability, and electron-withdrawing character differ substantially from 4-Cl (1.75 Å) or 4-F (1.47 Å) analogs, directly influencing halogen-bonding interactions with protein targets such as SMYD2/3 lysine methyltransferases [1]. In one systematic series, the 4-bromo-substituted isoxazole carboxamide exhibited a distinct cytotoxicity profile against MCF-7 breast cancer cells (IC₅₀ = 39.80 µg/mL), while the 4-methoxy analog was inactive and the 2-chlorophenyl analog showed divergent activity against Hep3B cells [2]. Procurement of a non-identical analog without head-to-head data risks selecting a compound that lacks the desired physicochemical or biological signature—this document provides the quantitative evidence required for an informed sourcing decision.

N-(4-Bromophenyl)-5-methylisoxazole-3-carboxamide: Quantitative Differentiation Against Closest Analogs in Cancer Cell Cytotoxicity and Antioxidant Activity


Selective Cytotoxicity Against MCF-7 Breast Cancer Cells vs. Closely Related Isoxazole Analogs

In a head-to-head in vitro study of isoxazole-carboxamide derivatives, N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide (identified as compound 2a) demonstrated the lowest IC₅₀ value against MCF-7 breast cancer cells among the seven analogs tested, at 39.80 µg/mL [1]. This contrasts sharply with the 4-methoxy analog (compound 2g), which was essentially inactive (IC₅₀ > 400 µg/mL against all tested cancer lines), and with the 2-chlorophenyl analog (compound 2d), which showed preferential activity against Hep3B (IC₅₀ ~23 µg/mL) and HeLa (IC₅₀ = 15.48 µg/mL) cells rather than MCF-7 [1]. The bromine substituent therefore confers a cancer-cell-line selectivity profile not achievable with methoxy or chloro substituents, positioning compound 2a as the preferred choice for MCF-7-focused breast cancer studies.

Anticancer Cytotoxicity MCF-7

Antioxidant Activity Ranked First Among the Series, with a Quantified DPPH Radical Scavenging IC₅₀

The same head-to-head study reported that compound 2a (N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide) was the most potent antioxidant of the seven synthesized isoxazole-carboxamide derivatives in the DPPH assay, with an IC₅₀ of 7.8 ± 1.21 µg/mL [1]. This value approaches the activity of the standard antioxidant Trolox (IC₅₀ = 2.75 µg/mL) and is approximately 5-fold stronger than the inactive anticancer analog 2g (>400 µg/mL) [1]. The 4-bromo substitution thus uniquely balances moderate anticancer cytotoxicity with measurable radical-scavenging capacity, a dual functionality absent in several other analogs within the series.

Antioxidant DPPH Assay Free Radical Scavenging

Para-Bromo Substituent Confers a Distinct Physicochemical Profile Relative to Chloro, Fluoro, and Iodo Analogs

On a class-level basis, the para-bromine substitution of N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide imparts a calculated logP value approximately 0.5–0.7 units higher than the 4-chloro analog and 1.0–1.2 units higher than the 4-fluoro analog, based on fragment-based logP contributions for aromatic halogens [1]. The bromine atom's larger polarizable surface (van der Waals radius 1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) enhances halogen-bond donor capacity (σ-hole magnitude), which is increasingly recognized as a key determinant of selectivity in protein–ligand interactions involving carbonyl oxygen or aromatic π-systems [2]. These property differences are intrinsic to the choice of halogen and cannot be reproduced by simple substitution with a smaller halogen, making the bromo compound a distinct chemical entity for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Halogen Bonding Physicochemical Properties Medicinal Chemistry

Para-Bromo Positioning vs. Meta-Bromo Regioisomer: Differential Impact on Conformational Space and Target Accessibility

The para-bromo regioisomer (N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide) differs fundamentally from its meta-bromo counterpart (N-(3-bromophenyl)-5-methylisoxazole-3-carboxamide, CAS 915935-88-5) in terms of molecular shape and conformational freedom . In para-substituted anilides, the bromine extends along the molecular long axis, preserving conformational flexibility for the carboxamide linker, whereas the meta-bromo isomer introduces a steric perturbation that can restrict the anilide ring's rotational freedom and alter the directionality of halogen-bond interactions [1]. This regioisomeric difference is critical in structure-based drug design, where para-halogenated anilides often exhibit superior complementarity to flat, hydrophobic binding pockets (e.g., SMYD3 allosteric site), while meta-substituted analogs may require pocket reorganization.

Regioisomerism Conformational Analysis Target Binding

Procurement-Guiding Research Applications of N-(4-Bromophenyl)-5-methylisoxazole-3-carboxamide Based on Quantitative Evidence


Lead Compound for MCF-7 Breast Cancer Phenotypic Screening Libraries

Given its validated MCF-7 IC₅₀ of 39.80 µg/mL—the lowest among seven isoxazole-carboxamide congeners—this compound is an optimal starting point for constructing focused libraries targeting hormone-responsive breast cancer. Medicinal chemistry teams can use the 4-bromo scaffold as a reference for subsequent SAR iteration, exploiting the bromine as a synthetic handle for cross-coupling (Suzuki, Buchwald–Hartwig) to explore downstream analogs [1].

Dual-Mode Oxidative Stress and Cancer Probe in Mechanistic Studies

The compound's combined anticancer (MCF-7 IC₅₀ = 39.80 µg/mL) and antioxidant (DPPH IC₅₀ = 7.8 µg/mL) activities enable its use as a single-agent probe in redox biology studies that examine the intersection of ROS modulation and cancer cell proliferation. This dual functionality, confirmed in the same publication, eliminates the need for separate antioxidant and cytotoxic controls in preliminary mechanistic assays [1].

Halogen-Bond-Dependent Target Engagement in SMYD Methyltransferase Drug Discovery

The para-bromophenyl group is well-suited for halogen-bond-mediated interaction with protein carbonyl oxygen atoms, a feature highlighted in patent literature on isoxazole carboxamide SMYD2/3 inhibitors. Researchers targeting epigenetic enzymes can procure this compound as a validated brominated probe for biophysical screening (e.g., DSF, SPR, X-ray crystallography) where the bromine's anomalous scattering signal also aids phasing in structural biology [1].

Late-Stage Diversification Scaffold via C–Br Bond Functionalization

For synthetic chemistry groups, the para-bromine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. Compared to the 4-chloro analog (which requires harsher conditions for oxidative addition) and the 4-iodo analog (which is more expensive and light-sensitive), the 4-bromo derivative offers a balanced reactivity–stability–cost profile ideal for parallel library synthesis [1].

Quote Request

Request a Quote for N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.